molecular formula C9H10ClF B13560977 1-Chloro-2-fluoro-3-isopropylbenzene

1-Chloro-2-fluoro-3-isopropylbenzene

Cat. No.: B13560977
M. Wt: 172.63 g/mol
InChI Key: YCKRJNYTGWQAON-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-isopropylbenzene (C₉H₁₀ClF) is a halogenated aromatic compound featuring chloro, fluoro, and isopropyl substituents at the 1, 2, and 3 positions of the benzene ring, respectively. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of chlorine and fluorine, as well as the steric bulk of the isopropyl group.

Properties

Molecular Formula

C9H10ClF

Molecular Weight

172.63 g/mol

IUPAC Name

1-chloro-2-fluoro-3-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3

InChI Key

YCKRJNYTGWQAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:

    Friedel-Crafts Alkylation: Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.

    Halogenation: The isopropylbenzene undergoes halogenation with chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction can lead to the formation of hydrocarbons.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

    Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

Scientific Research Applications

1-Chloro-2-fluoro-3-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of chlorine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Positional Isomers: 1-Chloro-2-isopropylbenzene and 1-Chloro-4-isopropylbenzene

Structural Differences :

  • 1-Chloro-2-isopropylbenzene (CAS 2077-13-6) and 1-Chloro-4-isopropylbenzene (CAS 2621-46-7) are positional isomers of the target compound, differing in substituent placement (chloro and isopropyl at adjacent vs. opposite positions) .

Physical Properties :

Property 1-Chloro-2-isopropylbenzene 1-Chloro-4-isopropylbenzene
Molecular Formula C₉H₁₁Cl C₉H₁₁Cl
Molecular Weight (g/mol) 154.636 154.636
Boiling Point (°C) 191 193
Solubility Insoluble in H₂O; soluble in EtOH Insoluble in H₂O; miscible in EtOH, ether, acetone

Key Observations :

  • Both isomers share identical molecular formulas and weights but exhibit minor differences in boiling points (191°C vs. 193°C), likely due to variations in molecular symmetry and intermolecular interactions.
  • The 4-isopropyl derivative shows broader solubility in organic solvents, possibly due to reduced steric hindrance compared to the 2-isopropyl isomer.

Substituted Derivatives: 1-Chloro-3-isopropyl-4-methylbenzene

Structural Differences :

  • 1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8) introduces a methyl group at the 4 position, increasing steric bulk and molecular weight .

Physical Properties :

Property 1-Chloro-3-isopropyl-4-methylbenzene
Molecular Formula C₁₀H₁₃Cl
Molecular Weight (g/mol) 168.666

Key Observations :

  • The additional methyl group elevates molecular weight by ~14 g/mol compared to the target compound. This modification likely increases hydrophobicity and boiling point, though exact data are unavailable.

Functional Group Variation: 1-Chloro-2-fluoro-3-isopropoxybenzene

Structural Differences :

  • 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5) replaces the isopropyl group with an isopropoxy (-OCH(CH₃)₂) group, introducing an oxygen atom .

Physical Properties :

Property 1-Chloro-2-fluoro-3-isopropoxybenzene
Molecular Formula C₉H₁₀ClFO
Molecular Weight (g/mol) 188.63

Key Observations :

  • The molecular weight is higher (188.63 g/mol) due to the oxygen atom, which may also lower volatility relative to the target compound.

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